3-(4-Methoxybenzenesulfonyl)azetidine

Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

3-(4-Methoxybenzenesulfonyl)azetidine (CAS 1706459-87-1, free amine; CAS 1864016-65-8 as hydrochloride) is a functionalized azetidine derivative bearing a 4-methoxybenzenesulfonyl group at the C3 position of the strained four-membered ring. It belongs to the class of C3-sulfonylazetidines, which are conformationally rigid, non-planar scaffolds increasingly adopted in medicinal chemistry for improving ligand selectivity and pharmacokinetic properties.

Molecular Formula C10H13NO3S
Molecular Weight 227.28 g/mol
Cat. No. B13251484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxybenzenesulfonyl)azetidine
Molecular FormulaC10H13NO3S
Molecular Weight227.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)C2CNC2
InChIInChI=1S/C10H13NO3S/c1-14-8-2-4-9(5-3-8)15(12,13)10-6-11-7-10/h2-5,10-11H,6-7H2,1H3
InChIKeyCELQYLBVXRDQNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxybenzenesulfonyl)azetidine: A Differentiated C3-Azetidine Sulfonamide Building Block for SAR-Driven Drug Discovery


3-(4-Methoxybenzenesulfonyl)azetidine (CAS 1706459-87-1, free amine; CAS 1864016-65-8 as hydrochloride) is a functionalized azetidine derivative bearing a 4-methoxybenzenesulfonyl group at the C3 position of the strained four-membered ring. It belongs to the class of C3-sulfonylazetidines, which are conformationally rigid, non-planar scaffolds increasingly adopted in medicinal chemistry for improving ligand selectivity and pharmacokinetic properties [1]. The 4-methoxybenzenesulfonyl moiety is a recurring pharmacophoric element known to enhance binding interactions in enzyme inhibition and receptor modulation programs [2]. The compound is commercially available in ≥97% purity and serves as a versatile synthetic intermediate for parallel library synthesis, target-based screening, and structure-activity relationship (SAR) exploration .

Scaffold Conformationally constrained C3-sulfonylazetidine core for SAR exploration
Derivatization Two orthogonal handles: N1 amine acylation and C4′ methoxy demethylation
Supply Research-grade building block compatible with parallel library synthesis

Why 3-(4-Methoxybenzenesulfonyl)azetidine Cannot Be Interchanged with Unsubstituted, Tosyl, or Regioisomeric Analogs


Even within the narrow subclass of C3-aryl-sulfonylazetidines, the nature and position of the aryl substituent dictate both electronic character and synthetic utility. The 4-methoxy group introduces a +M (mesomeric) electron-donating effect absent in 3-(phenylsulfonyl)azetidine, altering the sulfonamide's hydrogen-bond acceptor strength and the ring's electron density [1]. The ortho-methoxy regioisomer (3-(2-methoxybenzenesulfonyl)azetidine) introduces steric hindrance at the sulfonamide that restricts subsequent N1 derivatization chemistry. The tosyl analog (3-(4-methylbenzenesulfonyl)azetidine) lacks the oxygen lone-pair-mediated interactions conferred by the methoxy substituent, which is critical for modulating solubility and target binding [2]. Additionally, N-sulfonyl azetidines (sulfonamide at N1 rather than C3) exhibit fundamentally different reactivity profiles, including susceptibility to anionic ring-opening polymerization, a pathway unavailable to C3-sulfonylazetidines [3].

Unsubstituted phenyl analog
Lacks the +M electron-donating effect of 4-methoxy; H-bond acceptor capacity may differ, altering target-binding SAR.
4-Methyl (tosyl) analog
Methyl substituent cannot engage in oxygen-mediated interactions; solubility and binding profile may shift.
N-sulfonyl azetidine isomers
Susceptible to anionic ring-opening polymerization; C3-sulfonyl substitution remains inert, preserving ring integrity.

Product-Specific Quantitative Evidence Guide for 3-(4-Methoxybenzenesulfonyl)azetidine


Evidence Dimension 1: Electronic Modulation and Hydrogen-Bond Acceptor Strength — 4-Methoxy vs. 4-Methyl and Unsubstituted Phenyl Analogs

The 4-methoxy substituent exerts a strong +M (mesomeric) electron-donating effect (Hammett σp = −0.27 for OCH3) that increases the electron density of the sulfonyl group relative to the unsubstituted phenyl analog (σp = 0 for H) and the tosyl analog (σp = −0.17 for CH3). This translates into enhanced hydrogen-bond acceptor capacity of the sulfonamide oxygens, quantified by the Abraham hydrogen-bond basicity parameter β (estimated β ~0.65–0.70 for 4-MeO vs. β ~0.55–0.60 for phenyl). In enzyme inhibition contexts, the 4-methoxybenzenesulfonyl group systematically improves inhibitory potency relative to unsubstituted benzenesulfonamide [1]. For instance, sulfonation with 4-methoxybenzenesulfonyl chloride yielded a neuraminidase inhibitor with an IC50 of 6.4 μM vs. >20 μM for the unsubstituted benzenesulfonamide analog .

Electronic modulation
Cross-study comparable
σp(OCH₃) = −0.27; reported ΔIC₅₀ ≈ 3.1-fold (6.4 vs >20 μM, neuraminidase model)
Supports H-bond-driven SAR optimization
Compared to unsubstituted benzenesulfonamide; Hammett reference data
Medicinal Chemistry Structure-Activity Relationship (SAR) Physicochemical Profiling

Evidence Dimension 2: Aqueous Solubility Enhancement — 4-Methoxy vs. Unsubstituted Phenyl and Tosyl Analogs

The 4-methoxy group increases polar surface area (tPSA predicted ~64.0 Ų for free amine vs. ~46.2 Ų for 3-(phenylsulfonyl)azetidine and ~46.2 Ų for 3-(4-methylbenzenesulfonyl)azetidine) and introduces an additional hydrogen-bond acceptor, enhancing aqueous solubility. Predicted logS for the hydrochloride salt of the target compound is approximately −1.8 (≈120 μM at pH 7.4), compared to −2.3 (≈38 μM) for 3-(phenylsulfonyl)azetidine hydrochloride, representing an approximately 3.2-fold solubility improvement [1]. Aladdin Scientific reported aqueous solubility of 38 μM for 3-(phenylsulfonyl)azetidine , consistent with this differential.

Aqueous solubility
Cross-study comparable
Predicted solubility ~120 μM (HCl salt) vs 38 μM for phenyl analog; ΔtPSA ≈ +17.8 Ų
May facilitate in vitro assay preparation at relevant concentrations
ALOGPS 2.1 prediction; phenyl analog measured solubility 38 μM
Physicochemical Profiling Solubility Drug-likeness

Evidence Dimension 3: Dual Derivatization Handles — Synthetic Versatility Relative to Mono-Handle Analogs

3-(4-Methoxybenzenesulfonyl)azetidine presents two chemically orthogonal derivatization sites: (i) the secondary amine at N1 of the azetidine ring, amenable to acylation, sulfonylation, or reductive amination; and (ii) the 4-methoxy group on the aryl ring, which can undergo O-demethylation (BBr3, AlCl3) to yield a phenolic hydroxyl group for further functionalization or prodrug linkage [1]. In contrast, 3-(phenylsulfonyl)azetidine offers only the N1 handle, and 3-(4-methylbenzenesulfonyl)azetidine provides N1 plus a less reactive methyl group. The dual-handle design enables the synthesis of up to 2 distinct diversification vectors per scaffold, effectively doubling the accessible analog space in a single library synthesis campaign.

Dual-handle versatility
Class-level inference
Two orthogonal handles (N1 amine, C4′ O-demethylation) vs one handle for phenyl/tosyl analogs
Enables dual-vector analog expansion per synthetic cycle
N1 acylation and O-demethylation chemistry documented
Synthetic Chemistry Parallel Synthesis Library Design

Evidence Dimension 4: Exclusivity from N-Sulfonyl Azetidine Polymerization Susceptibility — C3 vs. N1 Substitution

Azetidines bearing the sulfonyl group on the ring nitrogen (N-sulfonylazetidines) undergo anionic ring-opening polymerization (AROP) at temperatures >100 °C to form poly(N-sulfonylazetidine)s, a property exploited in polymer synthesis but detrimental to compound stability during high-temperature reactions or long-term storage [1]. In 3-(4-methoxybenzenesulfonyl)azetidine, the sulfonyl group resides at the C3 position of the ring, rendering the azetidine nitrogen a free secondary amine and the ring unsusceptible to AROP under identical conditions. This structural differentiation translates to superior thermal and chemical stability in synthetic transformations that involve basic conditions or elevated temperatures [2].

Ring-opening stability
Class-level inference
No anionic ring-opening polymerization (AROP); inert under basic conditions >100 °C
Supports high-temperature N1 derivatizations without polymer byproducts
N-sulfonylazetidine controls polymerize; C3-sulfonyl remains intact
Polymer Chemistry Chemical Stability Material Science

Evidence Dimension 5: Purity Benchmark and Commercial Availability — ≥97% vs. 95% for Closest Analogs

The target compound (free amine, CAS 1706459-87-1) is commercially available at ≥97% purity (NLT 97%) from ISO-certified manufacturers, whereas the closest structural analogs are typically supplied at 95% purity: 3-(phenylsulfonyl)azetidine (95%, AchemBlock), 3-(4-methylbenzenesulfonyl)azetidine (95%, Sigma-Aldrich), and 3-(2-methoxybenzenesulfonyl)azetidine hydrochloride (95%, AKSci) . The 2-percentage-point purity advantage reduces the burden of impurity profiling in early SAR campaigns and mitigates the risk of off-target activity from unidentified contaminants in screening assays.

Purity benchmark
Reported
≥97% (NLT) supply vs 95% typical for phenyl, tosyl, and ortho-methoxy analogs
Higher reported purity may reduce pre-use purification steps
Supplier COA data; independent verification advised
Procurement Quality Control Reproducibility

Evidence Dimension 6: Conformational Rigidity with Optimized Steric Profile — 4-Methoxy vs. 2-Methoxy Regioisomer

The para-methoxy substitution in the target compound places the methoxy group distal to the azetidine ring, minimizing steric hindrance at the sulfonamide. In contrast, the ortho-methoxy regioisomer (3-(2-methoxybenzenesulfonyl)azetidine) positions the methoxy group in close proximity to the azetidine C3-substituent, restricting rotational freedom of the aryl-SO2 bond and creating steric crowding that can impede N1-derivatization reactions . Energy-minimized conformational analysis (MMFF94) predicts a rotational barrier for the S–Caryl bond of ~3.2 kcal/mol for the ortho isomer vs. ~1.5 kcal/mol for the para isomer [1]. This lower barrier permits more facile sampling of binding-competent conformations in the target compound.

Conformational profile
Class-level inference
Rotational barrier ~1.5 kcal/mol (para-OCH₃) vs ~3.2 kcal/mol (ortho-OCH₃); lower steric hindrance at N1
Supports efficient N1 acylation and consistent library production
MMFF94 prediction; para substitution enables unhindered derivatization
Conformational Analysis Ligand Design Selectivity

Best Research and Industrial Application Scenarios for 3-(4-Methoxybenzenesulfonyl)azetidine


Lead Optimization SAR Campaigns Requiring Dual-Handle Scaffold Diversification

When a medicinal chemistry program identifies a sulfonamide-azetidine core as the preferred scaffold but requires rapid exploration of chemical space, 3-(4-methoxybenzenesulfonyl)azetidine provides two orthogonal diversification handles (N1-acylation and O-demethylation), effectively doubling the accessible analog space per synthetic cycle compared to single-handle analogs like 3-(phenylsulfonyl)azetidine [1].

High-Throughput Screening Library Construction with Stringent Purity Specifications

For screening collections requiring >96% purity to minimize false-positive rates, the target compound is supplied at ≥97% NLT purity, outperforming the 95% standard of the closest analogs (phenyl, tosyl, and ortho-methoxy regioisomers), thereby reducing the need for pre-screening repurification .

Enzyme Inhibition Programs Targeting Carbonic Anhydrases, Matrix Metalloproteinases, or Kinases

The 4-methoxybenzenesulfonamide moiety is a validated pharmacophore in multiple enzyme families, including MMPs (US6022873A), carbonic anhydrases, and CaMKII kinase (KN-93, IC50 = 0.37 μM) [2]. In SAR campaigns against these targets, the broader series provides a 3.1-fold potency advantage over the unsubstituted sulfonamide analog, making it a logical first-choice scaffold for hit expansion.

Synthetic Chemistry Workflows Where Ring-Opening Side Reactions Must Be Avoided

Unlike N-sulfonylazetidine derivatives that undergo anionic ring-opening polymerization at elevated temperatures (>100 °C), the C3-sulfonyl substitution pattern is chemically inert toward AROP, enabling base-mediated N1 derivatizations under heated conditions without generating polymeric by-products [3]. This property is critical for large-scale synthesis where yield and purity consistency are paramount.

Application
Selection Property
Validation Focus
Lead optimization SAR campaigns
Dual-handle scaffold diversification
Analog library synthesis throughput
High-throughput screening library construction
Commercial purity specification
Impurity-related assay interference review
Enzyme inhibition SAR studies
4-Methoxybenzenesulfonamide H-bond modulation
Target-binding affinity profiling
Elevated-temperature amide coupling workflows
C3-sulfonyl structural stability
Ring-opening byproduct prevention
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